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molecular formula C9H8N2O2 B8348943 2-(N-Formylaminomethyl)benzoxazole

2-(N-Formylaminomethyl)benzoxazole

Cat. No. B8348943
M. Wt: 176.17 g/mol
InChI Key: DZWRNEIBYOHTSS-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

To 2.83 g (16.1 mmol) of 2-(N-formylaminomethyl)benzoxazole, 7.39 ml (53.0 mmol) of triethylamine, and 30 ml of dichloromethane stirred at 0° are added dropwise 2.71 g (17.7 mmol) of phosphorous oxychloride in 5 ml of dichloromethane. The reaction mixture is stirred at 0° for 45 min and then 2.81 g of sodium carbonate dissolved in 20 ml of water is added. The mixture is stirred for 30 min and then partitioned between dichloromethane and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate and concentrated and the crude product is chromatographed on silica gel (325 ml) eluting with ethyl acetate/hexane (10/90), the appropriate fractions are pooled and concentrated to give the title compound, mp 57.0°-57.5°; MS (m/z) at 158; IR 766, 2166, 987, 1167 and 1230 cm-1 ; NMR (CDCl3) 4.94, 7.42, 7.58 and 7.76 δ.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
7.39 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)=O.C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl.O>[N+:3]([CH2:4][C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)#[C-:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
C(=O)NCC=1OC2=C(N1)C=CC=C2
Name
Quantity
7.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and aq. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is chromatographed on silica gel (325 ml)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (10/90)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](#[C-])CC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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